molecular formula C14H11FN6O2S3 B2645203 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392319-23-2

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2645203
CAS No.: 392319-23-2
M. Wt: 410.46
InChI Key: NDOVVORWRDSVBN-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a potent and selective small-molecule inhibitor of PIM1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and drug resistance. The PIM kinase family is frequently overexpressed in hematological malignancies and solid tumors, making it a significant therapeutic target. This compound acts by competitively binding to the ATP-binding pocket of the PIM1 kinase, thereby inhibiting its enzymatic activity and downstream signaling. Research utilizing this inhibitor is primarily focused on oncology, where it is used to investigate the role of PIM1 in cancer cell survival, to study signaling pathways that confer resistance to conventional chemotherapeutics, and to explore potential synergistic effects in combination therapies. Its unique structure, featuring dual 1,3,4-thiadiazole rings, is designed for optimal target engagement and physicochemical properties. This makes it a valuable chemical probe for dissecting the complex biological functions of PIM kinases in cancer research and related signal transduction studies .

Properties

IUPAC Name

3-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-3-2-4-9(15)5-8/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVVORWRDSVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)0.28
PC3 (Prostate)10

In a study evaluating the cytotoxic properties of thiadiazole derivatives, several compounds exhibited IC50 values in the low micromolar range against multiple tumor cell lines. The structure-activity relationship (SAR) analysis suggests that substituents on the thiadiazole ring significantly influence anticancer activity .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. Compounds containing the thiadiazole moiety have demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli32.6
Pseudomonas aeruginosa30

The presence of halogen atoms in the structure enhances the antibacterial efficacy of these compounds. Studies have shown that derivatives with fluorinated substituents exhibit improved activity against resistant bacterial strains compared to standard antibiotics like streptomycin and fluconazole .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. Research has indicated that certain thiadiazole derivatives are effective against various fungal pathogens.

Fungal StrainEC50 (µg/mL)Reference
Candida albicans32
Aspergillus niger25

Thiadiazole derivatives have shown effectiveness in inhibiting fungal growth through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that one specific compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties. The study utilized docking studies to analyze interactions with tubulin, suggesting a mechanism of action involving microtubule stabilization .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, several thiadiazole derivatives were tested against S. aureus and E. coli. The results indicated that compounds with fluorinated phenyl rings showed MIC values as low as 25 µg/mL , outperforming traditional antibiotics in some cases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. Thiadiazole derivatives have been shown to possess:

  • Antibacterial Activity : Compounds similar to 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Antitumor Activity

Thiadiazole derivatives are also being explored for their potential antitumor effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing thiadiazole moieties have exhibited anti-inflammatory properties. Research has shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of a series of thiadiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antitumor Mechanisms

In another research effort focused on cancer treatment, a derivative containing the thiadiazole structure was shown to induce apoptosis in breast cancer cell lines by activating caspase pathways. This finding highlights its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Method Bioactivity (Reported) Reference
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole ring, chloro substituent, difluorobenzamide Pyridine-mediated acylation PFOR enzyme inhibition
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Dual thiadiazole-oxadiazole system, chlorophenyl group Reflux with K₂CO₃ in acetone Cytotoxic activity (HeLa cells)
3-Fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Dual thiadiazole rings, fluoro-benzamide, methyl substituent Microwave-assisted coupling Anticancer (predicted)
N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine Benzimidazole-thiadiazole hybrid, phenyl group Stepwise alkylation Antimicrobial (Staphylococcus)

Key Differences and Implications

Ring Systems: The target compound employs dual 1,3,4-thiadiazole rings, whereas N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide uses a thiazole ring. Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, enhancing drug-like properties.

Substituent Effects :

  • Fluorine in the benzamide group (target compound) improves lipophilicity and target binding compared to chlorine in , which may enhance cytotoxicity but reduce selectivity.
  • The methyl group on the thiadiazole in the target compound could sterically hinder enzyme interactions compared to unsubstituted analogues .

Synthetic Routes :

  • Microwave-assisted synthesis (used for the target compound) reduces reaction times and improves yields compared to conventional methods (e.g., 3–4 hours vs. 12–24 hours) .

Bioactivity :

  • The PFOR enzyme inhibition observed in correlates with antiparasitic activity, whereas thiadiazole-oxadiazole hybrids in show cytotoxicity against cancer cells. The target compound’s dual thiadiazole system may synergize these effects, though experimental validation is pending.

Research Findings and Data

Structural Analysis

  • Crystallography : Derivatives like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit intermolecular hydrogen bonding (N–H⋯N, C–H⋯F) stabilizing crystal packing, a feature likely shared by the target compound.
  • Spectroscopy : IR and NMR data for similar compounds confirm amide C=O stretches (~1650–1670 cm⁻¹) and fluorine/chlorine substituent peaks (¹H NMR: δ 7.2–8.0 ppm for aromatic protons) .

Bioactivity Trends

  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., –NO₂, –Cl) on aromatic rings show enhanced antibacterial effects against Staphylococcus aureus (MIC: 8–16 μg/mL) .
  • Anticancer Potential: Thiadiazole derivatives with flexible thioether linkers (as in the target compound) demonstrate improved membrane permeability, correlating with IC₅₀ values of 10–50 μM in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of intermediates such as 2-benzamidoacetic acid (via condensation of benzamide derivatives with chloroacetyl chloride under reflux conditions in triethylamine) .
  • Thiadiazole Core Formation : Utilize thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) coupled with anhydrous potassium carbonate in dry acetone under reflux to form disubstituted thiadiazole scaffolds .
  • Microwave-Assisted Optimization : Microwave irradiation can reduce reaction times (e.g., from 4 hours to 30 minutes) compared to conventional reflux, improving yield and purity .
    • Characterization : Validate intermediates and final compounds via TLC, NMR (¹H/¹³C), IR (e.g., carbonyl peaks at ~1670 cm⁻¹), and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopic Techniques :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), thiadiazole NH (δ ~10.2 ppm), and methyl groups (δ ~2.0 ppm) .
  • IR : Confirm carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C-S, ~1120 cm⁻¹) functionalities .
    • X-Ray Crystallography : Resolve co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) to determine bond lengths (C–S: ~1.70 Å) and dihedral angles (<5° deviations from planarity) .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Assay Design :

  • Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .
    • Positive Controls : Compare results with standard agents like doxorubicin or cisplatin to validate assay sensitivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (e.g., fluorine atoms) .
    • Molecular Docking :
  • Dock into cancer targets (e.g., EGFR or tubulin) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to thiadiazole NH and hydrophobic interactions with fluorobenzamide .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Data Reconciliation :

  • Dose-Dependency : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48-hour incubation vs. 72-hour) .
  • Structural Analogues : Compare substituent effects (e.g., 5-methyl vs. 4-chlorophenyl groups) on activity trends .
    • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges: 12–45 µM) to identify outliers and consensus mechanisms .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties and metabolic stability?

  • Metabolic Studies :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) changes. Fluorine typically reduces oxidative metabolism, extending t₁/₂ by ~30% .
    • LogP Analysis : Measure partition coefficients (e.g., LogP ~2.8 via shake-flask method) to predict blood-brain barrier permeability .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Challenges :

  • Disorder in Thiadiazole Rings : Mitigate by growing co-crystals with stoichiometric additives (e.g., acetic acid) to stabilize lattice packing .
  • Thermal Motion : Use low-temperature (100 K) X-ray diffraction to reduce atomic displacement parameters (ADPs) .

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